molecular formula C10H11NO4 B1402804 methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate CAS No. 50563-23-0

methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B1402804
CAS No.: 50563-23-0
M. Wt: 209.20 g/mol
InChI Key: YPSPDGUMPSSYDS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propanoate is a natural product found in Aspergillus aculeatus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl (2E)-2-(N-hydroxyimino)-3-(4-hydroxyphenyl)propanoate has been synthesized and characterized for its structural properties. Xiao-liu Li et al. (2009) explored its synthesis and crystal structure, showing its potential as a precursor for α-amino acids. The compound crystallizes in a monoclinic class, exhibiting intermolecular hydrogen bonds significant for chemical interactions and structural stability (Xiao-liu Li, X. Zhen, Jian-rong Han, & Shouxin Liu, 2009).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives of this compound from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing that these derivatives have selective anti-tumor activities. This highlights the compound's relevance in developing potential antitumor agents (Xiong Jing, 2011).

Anti-inflammatory Properties

Research into phenolic compounds related to this compound has shown anti-inflammatory activities. Xiaolei Ren et al. (2021) isolated similar compounds from Eucommia ulmoides Oliv. leaves, providing insights into their potential for treating inflammatory conditions (Xiaolei Ren et al., 2021).

Applications in Nanotechnology

Lina Huang et al. (2018) studied the loading of a similar compound by mesoporous silica nanoparticles for use in synthetic ester lubricant oil, showcasing its utility in enhancing the oxidative stability of lubricant formulations (Lina Huang et al., 2018).

Properties

IUPAC Name

methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(13)9(11-14)6-7-2-4-8(12)5-3-7/h2-5,12,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPDGUMPSSYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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